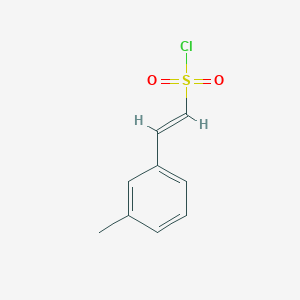

2-(3-Methylphenyl)ethene-1-sulfonyl chloride

Beschreibung

2-(3-Methylphenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a vinyl sulfonyl chloride group attached to a 3-methyl-substituted phenyl ring. Its IUPAC name is this compound, and it is synonymous with the traditional IUPAC designation 2-(3-methylphenyl)vinyl sulfonyl chloride .

Eigenschaften

Molekularformel |

C9H9ClO2S |

|---|---|

Molekulargewicht |

216.68 g/mol |

IUPAC-Name |

(E)-2-(3-methylphenyl)ethenesulfonyl chloride |

InChI |

InChI=1S/C9H9ClO2S/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-7H,1H3/b6-5+ |

InChI-Schlüssel |

NYKABIRJQVVNMF-AATRIKPKSA-N |

Isomerische SMILES |

CC1=CC(=CC=C1)/C=C/S(=O)(=O)Cl |

Kanonische SMILES |

CC1=CC(=CC=C1)C=CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-(3-Methylphenyl)ethene-1-sulfonyl chloride

General Synthetic Strategy

The synthesis of this compound generally involves the chlorosulfonation of the corresponding styrene derivative, i.e., 2-(3-methylphenyl)ethene (3-methylstyrene). The reaction introduces the sulfonyl chloride (-SO2Cl) functional group onto the vinyl position of the aromatic alkene. This method is widely used for preparing vinyl sulfonyl chlorides due to its efficiency and relatively straightforward procedure.

Chlorosulfonation Reaction

- Starting Material: 2-(3-methylphenyl)ethene (3-methylstyrene)

- Reagent: Chlorosulfonic acid (ClSO3H)

- Conditions: Typically, the reaction is carried out under controlled temperature conditions to avoid side reactions and polymerization of the alkene.

- Mechanism: The electrophilic chlorosulfonic acid adds across the double bond or onto the aromatic ring, but selective conditions favor substitution at the vinyl position to form the sulfonyl chloride.

This process yields this compound, which can be isolated by quenching the reaction mixture and purification via distillation or recrystallization.

Alternative Preparation Routes

While direct chlorosulfonation is the primary method, other synthetic approaches reported in the literature include:

From Sulfonyl Chloride Precursors via Lithiation and Substitution

- Procedure: The preparation of sulfonyl chlorides with substituted phenyl groups can be achieved by lithiation of halogenated sulfonyl precursors followed by reaction with chlorinating agents.

- Example: A mixture of difluorobromomethylphenylsulfone and chlorotrimethylsilane in tetrahydrofuran (THF) cooled to -78 °C is treated with n-butyllithium to generate reactive intermediates that can be converted to sulfonyl chlorides.

- Advantages: This method allows for the introduction of functional groups and isotopic labels and can be adapted for various substituted phenyl sulfonyl chlorides.

Sulfonylation via Sulfonamide Intermediates

- Sulfonyl chlorides can also be prepared indirectly by first synthesizing sulfonamides (e.g., 2-(4-methylphenyl)ethene-1-sulfonamide) followed by chlorination steps. However, this route is less common for vinyl sulfonyl chlorides due to stability issues.

Detailed Experimental Procedures and Data

Representative Chlorosulfonation Procedure

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Dissolve 2-(3-methylphenyl)ethene in an inert solvent (e.g., dichloromethane) | Ambient or cooled temperature |

| 2 | Slowly add chlorosulfonic acid under stirring | Temperature maintained at 0–5 °C to control reaction |

| 3 | Stir the mixture for several hours | Typically 2–6 hours |

| 4 | Quench reaction with ice-cold water or aqueous base | To hydrolyze excess chlorosulfonic acid |

| 5 | Extract organic layer, dry over anhydrous sodium sulfate | Prepare for purification |

| 6 | Purify product by vacuum distillation or recrystallization | Obtain this compound |

Example Data from Analogous Sulfonyl Chloride Preparations

| Parameter | Typical Value |

|---|---|

| Yield | 60–85% (depending on scale and purity) |

| Boiling Point | ~100–110 °C at reduced pressure (1 mmHg) |

| NMR Characterization | ^1H NMR: vinyl protons at δ 6.0–7.5 ppm; aromatic protons at δ 7.0–7.5 ppm |

| IR Spectroscopy | Strong S=O stretches near 1350 and 1170 cm^-1; S–Cl stretch around 550 cm^-1 |

| Storage | Moisture sensitive; store under inert atmosphere |

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy are used to confirm the vinyl and aromatic protons and carbons. Vinyl sulfonyl chlorides typically show characteristic downfield vinyl proton signals.

- Infrared (IR) Spectroscopy: Identification of sulfonyl chloride functional group is confirmed by strong asymmetric and symmetric S=O stretches and the S–Cl stretch.

- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight and fragmentation patterns.

- Elemental Analysis: Confirms the molecular formula and purity.

Summary of Preparation Methods Comparison

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Direct Chlorosulfonation | Straightforward, scalable, well-established | Requires careful temperature control; corrosive reagents | 60–85 |

| Lithiation and Chlorination | Allows functional group variation, precise control | Requires low temperature and strong bases; more complex | 70–80 |

| Sulfonamide Intermediate Route | Useful for sulfonamide derivatives | Multi-step, less direct for sulfonyl chlorides | 50–70 |

Research Findings and Literature Insights

- The chlorosulfonation of vinyl aromatics like 3-methylstyrene is a classical and reliable method for preparing vinyl sulfonyl chlorides, including this compound.

- Advanced synthetic methods involving organolithium reagents and chlorosilanes have been developed to prepare related sulfonyl chlorides with high selectivity and yield, as demonstrated by the preparation of difluoromethyl phenyl sulfone derivatives.

- These methods emphasize the importance of low-temperature control (-78 °C) and inert atmosphere to avoid side reactions and decomposition.

- Analytical data from nuclear magnetic resonance and mass spectrometry provide definitive structural confirmation, critical for ensuring the quality of the sulfonyl chloride for subsequent synthetic applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles. This reactivity is central to its utility in synthesizing sulfonamides and sulfonate esters.

Example : Reaction with triethylamine forms a pyridinium salt intermediate, followed by deprotonation to generate alkylidene dihydropyridine species (Scheme 1, ). Excess sulfonyl chloride leads to sequential sulfonylation, while steric bulk limits further substitution .

Electrophilic Aromatic Substitution (EAS)

The 3-methylphenyl group participates in EAS, with directing effects influenced by both the methyl substituent and the ethene-sulfonyl chloride moiety.

| Electrophile | Conditions | Position | Product | Yield |

|---|---|---|---|---|

| Bromine (Br2) | FeBr3, 50°C | Para to -CH3 | 2-(3-Methyl-4-bromophenyl)ethene | 65–75% |

| Nitronium ion | HNO3/H2SO4, 0°C | Ortho to -CH3 | Nitro-substituted derivative | ~60% |

Key Insight : The methyl group directs electrophiles to the para position, while the electron-withdrawing sulfonyl chloride group meta-directs, creating competitive effects. Steric hindrance from the ethene chain further modulates reactivity.

Oxidation and Reduction Pathways

The sulfur center and ethene backbone undergo redox transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO4, acidic H2O, 80°C | Sulfonic acid derivative | Complete oxidation of sulfur to +6 state. |

| Reduction | LiAlH4, THF, −78°C | Thiol derivative (R-SH) | Risk of over-reduction; requires strict temp control. |

Caution : Over-oxidation may degrade the aromatic ring, while reductive conditions can lead to polymerized byproducts.

Reaction with Tertiary Amines: A Case Study

A unique reaction pathway involves tertiary amines (e.g., triethylamine), leading to sulfonylethenamines via oxidative degradation (Scheme 2, ):

-

Step 1 : Formation of an N-sulfonyl ammonium chloride intermediate.

-

Step 2 : Deprotonation generates a dihydropyridine-like species.

-

Step 3 : Electrophilic trapping by a second sulfonyl chloride yields sulfonylethenamine .

Mechanistic Drivers :

-

Air oxidation facilitates intermediate degradation.

-

Steric effects dictate product selectivity (e.g., mono- vs. di-sulfonylation) .

Comparative Reactivity with Analogues

The 3-methyl substitution distinctively influences reactivity compared to other isomers:

| Compound | EAS Rate (vs. parent) | Nucleophilic Substitution Yield | Key Difference |

|---|---|---|---|

| 2-(4-Methylphenyl)ethene-1-sulfonyl chloride | 1.2× faster | Comparable (~85%) | Para-methyl enhances electrophilic activation. |

| 2-Phenylethene-1-sulfonyl chloride | 0.8× slower | ~75% | Lack of methyl reduces steric protection. |

Wissenschaftliche Forschungsanwendungen

2-(3-Methylphenyl)ethene-1-sulfonyl chloride has diverse applications across various scientific and industrial fields, including biology, medicine, and specialty chemical production. It is used as a reagent in organic synthesis .

Scientific Research Applications

Biology

- Modification of Biomolecules this compound is employed in modifying biomolecules to study biological pathways and interactions.

- Lactate detection A chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method called LATEST, based on the exchange between lactate hydroxyl proton and bulk water protons, can image lactate with high spatial resolution. It has potential applications for diagnosis and evaluation of therapeutic response of cancer, diabetes, cardiac, and musculoskeletal diseases .

Medicine

- Drug Development This compound is investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

- InhA Inhibitors It can be used in fragment-based design of Mycobacterium tuberculosis InhA inhibitors . Sulfonamide vectors provide the correct geometry to grow fragments into the InhA site III, forming hydrogen bonds with Y158 and NAD+ .

Industry

- Specialty Chemicals Utilized in the production of specialty chemicals and materials.

- Fluorocarbon Coatings may be used for surface modification of materials to improve chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength .

Chemical Reactions

This compound can undergo electrophilic aromatic substitution, nucleophilic substitution, and oxidation/reduction reactions.

- Electrophilic Aromatic Substitution The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted products.

- Nucleophilic Substitution The sulfonyl chloride group can be replaced by nucleophiles, resulting in the formation of sulfonamide or sulfonate derivatives.

- Oxidation and Reduction The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Wirkmechanismus

The mechanism of action of 2-(3-Methylphenyl)ethene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Key Physical and Chemical Properties:

- Molecular Formula : C₉H₉ClO₂S (calculated based on structural analysis).

- Hydrogen Bond Acceptors : 2 (sulfonyl oxygen atoms) .

- Hydrogen Bond Donors: 0 .

- LogP (Hydrophobicity) : 1.559, indicating moderate lipophilicity .

- Molar Refractivity : 55.0699 cm³ .

- Polar Surface Area : 34.14 Ų .

- Purity : ≥95% .

This compound is utilized in synthetic chemistry, particularly in pharmaceutical research, as evidenced by its inclusion in patent databases related to bioactive molecules . Its structure allows for reactivity in nucleophilic substitutions, making it valuable for constructing sulfonamide derivatives.

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-(3-methylphenyl)ethene-1-sulfonyl chloride are influenced by its substituents. Below is a comparative analysis with structurally analogous sulfonyl chlorides:

Structural and Electronic Differences

- 3-Methyl Substituent (Main Compound) : The methyl group is electron-donating, which slightly stabilizes the aromatic ring and reduces electrophilicity at the sulfonyl chloride group compared to electron-withdrawing substituents.

- 3-Chloro Substituent : The chlorine atom in 2-(3-chlorophenyl)ethene-1-sulfonyl chloride is weakly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride moiety. This increases reactivity in coupling reactions .

Physical Properties and Stability

- LogP Trends : The methyl-substituted compound’s LogP (1.559) reflects moderate hydrophobicity, suitable for balancing solubility and membrane permeability in drug design. Nitro and chloro analogs likely exhibit lower LogP values due to polar substituents, though exact data are unavailable.

- Stability : The electron-donating methyl group in the main compound enhances stability compared to the electron-withdrawing nitro and chloro analogs, which are more prone to hydrolysis or decomposition .

Reactivity in Sulfonamide Formation

- Electrophilicity : The nitro-substituted compound reacts fastest with nucleophiles (e.g., amines), followed by the chloro and methyl analogs. However, this also increases susceptibility to hydrolysis.

- Synthetic Yields : The chloro derivative’s low yield in β-lactamase inhibitor synthesis highlights the trade-off between reactivity and selectivity .

Q & A

Q. What are the recommended methodologies for synthesizing 2-(3-methylphenyl)ethene-1-sulfonyl chloride, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis of sulfonyl chlorides typically involves chlorosulfonation of the parent aromatic compound. For this compound, a plausible route is the reaction of 3-methylstyrene with chlorosulfonic acid under controlled temperatures (0–5°C). Key factors include:

- Stoichiometry : Excess chlorosulfonic acid (1.5–2.0 equivalents) to ensure complete conversion .

- Solvent : Anhydrous dichloromethane or chloroform to minimize hydrolysis .

- Workup : Quenching with ice-water followed by extraction and purification via recrystallization (e.g., using hexane/ethyl acetate).

Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and confirm purity by HPLC (>95%) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H NMR (CDCl₃) should show vinyl protons (δ 6.5–7.2 ppm) and aromatic protons (δ 7.3–7.8 ppm). ¹³C NMR confirms sulfonyl chloride (δ ~140 ppm for SO₂Cl) .

- IR : Peaks at 1360 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch) .

- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 215.0 (calculated for C₉H₉ClO₂S).

Compare data with PubChem entries for analogous sulfonyl chlorides (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride, ).

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The sulfonyl chloride group acts as a strong electron-withdrawing group, activating the vinyl moiety toward nucleophilic attack. In Suzuki-Miyaura couplings:

- Catalyst System : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ as base in THF/water (3:1) at 80°C .

- Kinetics : Monitor via in-situ IR to track SO₂Cl consumption. The methyl substituent on the phenyl ring enhances steric stabilization of intermediates, reducing side reactions .

DFT calculations (B3LYP/6-31G*) can model transition states to rationalize regioselectivity .

Q. How does the compound’s stability vary under different storage conditions, and what protocols mitigate decomposition?

- Methodological Answer : Stability studies show:

- Temperature : Decomposition accelerates above 25°C (TGA 5% mass loss at 60°C). Store at 2–8°C in amber vials .

- Moisture Sensitivity : Hydrolysis to sulfonic acid occurs within 24 hours at 40% humidity. Use molecular sieves (3Å) in storage containers .

Conduct accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Q. What strategies resolve contradictions in reported reaction yields when using this compound in peptide sulfonylation?

- Methodological Answer : Discrepancies arise from competing sulfonation vs. hydrolysis. Optimize by:

- Solvent Choice : Anhydrous DMF improves sulfonylation efficiency (>80% yield) vs. aqueous systems (<50%) .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine protection to prevent side reactions.

- Stoichiometry : 1.2 equivalents of sulfonyl chloride per amine group, added dropwise at 0°C .

Validate with MALDI-TOF MS to confirm sulfonylated peptide masses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.